6-Methoxypicolinimidamide hydrochloride
Overview
Description
6-Methoxypicolinimidamide hydrochloride is a chemical compound with the molecular formula C7H10ClN3O and a molecular weight of 187.63 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and environmental research. It is often used as a ligand in nickel-catalyzed cross-coupling reactions, making it a valuable tool in synthetic chemistry .
Mechanism of Action
Target of Action
6-Methoxypicolinimidamide hydrochloride is a pyridyl carboxamidine ligand . Its primary target is nickel . Nickel is a transition metal that plays a crucial role in various biochemical processes. It serves as a catalyst in many reactions, particularly in cross-coupling reactions .
Mode of Action
The compound interacts with its target, nickel, to enable nickel-catalyzed cross-coupling of diverse basic nitrogen heterocycles with primary and secondary alkyl halides . This interaction facilitates the formation of new carbon-nitrogen bonds, which is a key step in the synthesis of many organic compounds .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cross-coupling reaction . This reaction is a cornerstone of modern synthetic chemistry and is widely used in the synthesis of pharmaceuticals, agrochemicals, and materials . The downstream effects include the formation of new carbon-nitrogen bonds, enabling the synthesis of a wide range of organic compounds .
Result of Action
The molecular effect of this compound’s action is the formation of new carbon-nitrogen bonds . This leads to the synthesis of diverse basic nitrogen heterocycles . On a cellular level, these heterocycles can interact with various biological targets, leading to a wide range of potential effects.
Biochemical Analysis
Biochemical Properties
It is known that picolinimidamide derivatives can act as ligands for nickel catalysis, suggesting that 6-Methoxypicolinimidamide hydrochloride may interact with certain enzymes or proteins in biochemical reactions .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxypicolinimidamide hydrochloride typically involves the reaction of 6-methoxypyridine-2-carbonitrile with ammonium chloride in the presence of a base such as sodium methoxide. The reaction is carried out in methanol under reflux conditions for several hours . The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 6-Methoxypicolinimidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel and are carried out under inert atmospheres.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
6-Methoxypicolinimidamide hydrochloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 4-Methoxypicolinimidamide hydrochloride
- N-Cyano-4-methoxy-picolinimidamide
- Pyridine-2,6-bis(carboximidamide) dihydrochloride
Comparison: 6-Methoxypicolinimidamide hydrochloride is unique due to its specific methoxy substitution at the 6-position, which influences its reactivity and coordination properties. Compared to similar compounds, it offers distinct advantages in nickel-catalyzed cross-coupling reactions, making it a preferred choice in certain synthetic applications .
Properties
IUPAC Name |
6-methoxypyridine-2-carboximidamide;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O.ClH/c1-11-6-4-2-3-5(10-6)7(8)9;/h2-4H,1H3,(H3,8,9);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXMFGELXFIQLOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)C(=N)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10704289 | |
Record name | 6-Methoxypyridine-2-carboximidamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10704289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1179361-69-3 | |
Record name | 6-Methoxypyridine-2-carboximidamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10704289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-methoxypyridine-2-carboximidamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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